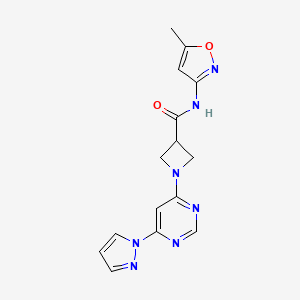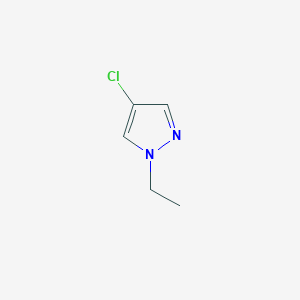
4-chloro-1-ethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-1H-pyrazole can be achieved through several methods:
-
Cyclocondensation Reaction: : One common method involves the cyclocondensation of 1-ethyl-3-chloropropan-2-one with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
-
Cycloaddition Reaction: : Another method involves the [3+2] cycloaddition of an alkyne with an azide. In this case, 1-ethyl-3-chloroprop-2-yne can react with sodium azide in the presence of a copper catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
-
Substitution Reactions: : The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting this compound with an amine in the presence of a base can yield the corresponding 4-amino-1-ethyl-1H-pyrazole.
-
Oxidation Reactions: : The ethyl group on the pyrazole ring can be oxidized to form a carbonyl group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction Reactions: : The pyrazole ring can be reduced to form pyrazoline derivatives. This can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, methanol).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: 4-amino-1-ethyl-1H-pyrazole, 4-thio-1-ethyl-1H-pyrazole.
Oxidation Reactions: this compound-3-one.
Reduction Reactions: 4-chloro-1-ethyl-1H-pyrazoline.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-ethyl-1H-pyrazole has several scientific research applications, including:
-
Chemistry: : It is used as a building block for the synthesis of more complex heterocyclic compounds
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
-
Medicine: : this compound derivatives are explored for their potential as drug candidates. Their ability to modulate specific biological pathways makes them promising leads for the development of new pharmaceuticals.
-
Industry: : The compound is used in the production of agrochemicals, dyes, and pigments. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes, receptors, and ion channels. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating specific biochemical pathways. The presence of the chlorine atom and the ethyl group can influence the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
4-chloro-1-ethyl-1H-pyrazole can be compared with other similar compounds, such as:
-
4-chloro-1-methyl-1H-pyrazole: : This compound has a methyl group instead of an ethyl group. The difference in alkyl chain length can affect the compound’s reactivity and biological activity.
-
4-chloro-1-phenyl-1H-pyrazole: : This compound has a phenyl group instead of an ethyl group
-
4-bromo-1-ethyl-1H-pyrazole: : This compound has a bromine atom instead of a chlorine atom. The difference in halogen atoms can influence the compound’s reactivity and interactions with other molecules.
-
1-ethyl-3-chloro-1H-pyrazole: : This compound has the chlorine atom at a different position on the pyrazole ring
Eigenschaften
IUPAC Name |
4-chloro-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWSJLUHXRFELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)
![2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2788174.png)
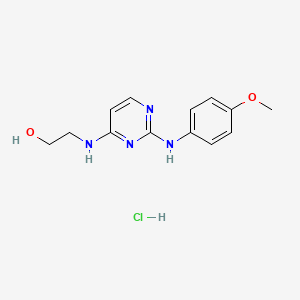
![4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2788176.png)
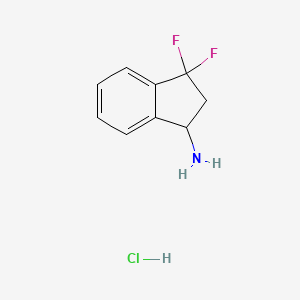
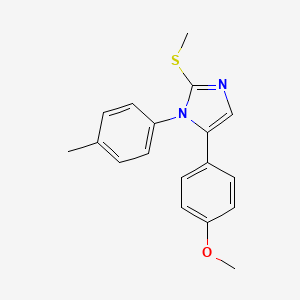
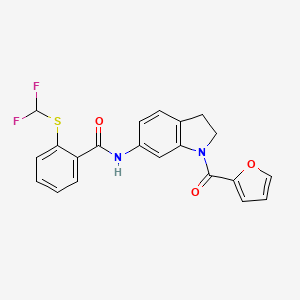
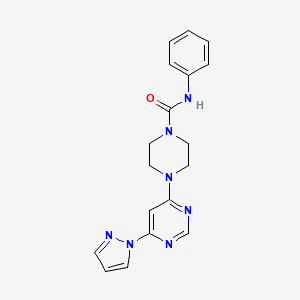
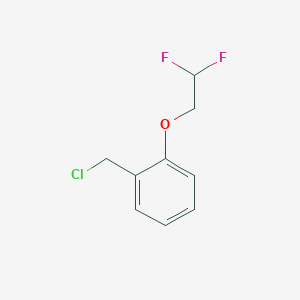
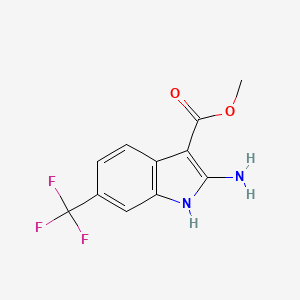
![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2788189.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide](/img/structure/B2788190.png)
